pyridine-3,5-diamine

Catalog No.
S704023
CAS No.
4318-78-9
M.F
C5H7N3
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyridine-3,5-diamine

CAS Number

4318-78-9

Product Name

pyridine-3,5-diamine

IUPAC Name

pyridine-3,5-diamine

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2

InChI Key

ABYXFACYSGVHCW-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1N)N

Canonical SMILES

C1=C(C=NC=C1N)N

Not a Common Research Focus:

,5-Diaminopyridine (3,5-DAP) is not a widely studied compound in scientific research compared to its isomer, 3,4-diaminopyridine (3,4-DAP). Most research on diaminopyridines in the context of medicine focuses on 3,4-DAP, particularly for its potential in treating Lambert-Eaton myasthenic syndrome (LEMS).

Potential Uses:

Despite limited research, some studies suggest 3,5-DAP might possess properties relevant to specific scientific areas:

  • Anticonvulsant Activity: A 1990 study explored the anticonvulsant properties of 3,5-DAP in mice. The study found that 3,5-DAP exhibited some anticonvulsant effects, but further research is needed to determine its potential therapeutic applications.
  • Potassium Channel Modulator: Similar to 3,4-DAP, 3,5-DAP might interact with potassium channels in cells. However, the specific effects and potential applications of this interaction require further investigation [].

Pyridine-3,5-diamine, also known as 3,5-diaminopyridine, is an organic compound characterized by a pyridine ring with amino groups at the 3 and 5 positions. Its molecular formula is C5H7N3C_5H_7N_3 and it has a molecular weight of approximately 109.13 g/mol. The compound features two primary amine groups, which contribute to its reactivity and potential biological activity. Pyridine-3,5-diamine is recognized for its role in various chemical syntheses and its applications in medicinal chemistry.

  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the pyridine ring.
  • Oxidation and Reduction: The amino groups are susceptible to oxidation and reduction processes, leading to the formation of different derivatives. For instance, oxidation can convert amines to nitro compounds.
  • Formation of Heterocycles: Pyridine-3,5-diamine can serve as a building block for synthesizing more complex heterocyclic compounds.

Common Reagents and Conditions

  • Nucleophiles: Amines, thiols, and alkoxides are often used in substitution reactions.
  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidants.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly employed for reduction reactions.

Pyridine-3,5-diamine exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown promise in anticancer research. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies. Specifically, it may influence pathways related to cell proliferation and apoptosis.

Several synthesis methods exist for pyridine-3,5-diamine:

  • Reduction of 3,5-Dinitropyridine: This method involves the nitration of pyridine to obtain 3,5-dinitropyridine, which is then reduced using hydrogenation techniques to yield pyridine-3,5-diamine.
  • Hofmann Rearrangement: Starting from pyridine-3,5-dicarboxamide, this method employs sodium hydroxide and bromine under controlled conditions to produce pyridine-3,5-diamine.
  • Direct Amination: Chlorinated derivatives of pyridine can be directly aminated to introduce amino groups at the desired positions.

These methods highlight the versatility of synthetic routes available for producing pyridine-3,5-diamine.

Pyridine-3,5-diamine finds utility in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: The compound is explored for use in agrochemicals.
  • Dyes and Pigments: Pyridine derivatives are often used in dye synthesis due to their chromophoric properties.

Research on pyridine-3,5-diamine includes interaction studies with biological macromolecules. These studies typically involve:

  • Molecular Docking: Computational methods are used to predict how pyridine-3,5-diamine interacts with target proteins or enzymes.
  • Binding Affinity Assessments: Experiments measure how strongly the compound binds to specific biological targets, providing insight into its potential therapeutic effects.

Such studies are crucial for understanding the mechanisms through which pyridine-3,5-diamine exerts its biological activities.

Pyridine-3,5-diamine shares structural similarities with other compounds in the pyridine family. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
2-Chloropyridine-3,5-diamineChlorinated at the 2-positionDifferent reactivity due to chlorine substitution
4-Chloropyridine-3,5-diamineChlorinated at the 4-positionPotentially different biological activities
2-AminopyridineAmino group at the 2-positionLacks the additional amino group at position 5
3-AminopyridineAmino group at the 3-positionLacks the amino group at position 5

Uniqueness of Pyridine-3,5-Diamine

Pyridine-3,5-diamine is unique due to its specific substitution pattern that imparts distinct chemical reactivity and biological activity compared to its isomers. The presence of two amino groups allows for diverse chemical transformations and enhances its potential as a pharmacophore in drug design.

XLogP3

-0.5

Other CAS

4318-78-9

Wikipedia

3,5-Pyridinediamine

Dates

Last modified: 08-15-2023

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